molecular formula C16H11F3O3 B13702142 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

Cat. No.: B13702142
M. Wt: 308.25 g/mol
InChI Key: NRVNDVXJQYGPBL-UHFFFAOYSA-N
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Description

2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid is a high-purity chemical reagent designed for research and development applications, particularly in modern medicinal chemistry and drug discovery. This compound features a biphenyl core structure substituted with a trifluoromethyl group, a motif of significant interest in the design of New Chemical Entities (NCEs). Incorporating a trifluoromethyl (CF3) group into organic compounds is a established strategy in drug design, as it can profoundly influence the molecule's lipophilicity, metabolic stability, solubility, and binding affinity, thereby optimizing its pharmacological profile . The 2-oxopropanoic acid (alpha-keto acid) functional group is a versatile synthetic intermediate, often utilized in the synthesis of more complex heterocyclic structures or as a key building block for active pharmaceutical ingredients (APIs) . Researchers value this scaffold for developing potential therapeutics, and it is representative of ongoing efforts to create novel treatments for various diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H11F3O3

Molecular Weight

308.25 g/mol

IUPAC Name

2-oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid

InChI

InChI=1S/C16H11F3O3/c17-16(18,19)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(20)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

NRVNDVXJQYGPBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation-Based Synthesis

A common route to this compound involves Friedel-Crafts acylation to build the aryl ketone intermediate, followed by further oxidation or functional group modification to yield the 2-oxo-propanoic acid structure.

  • The biphenyl system bearing the trifluoromethyl group is prepared or obtained as a starting material.
  • Friedel-Crafts acylation is performed using an acid chloride or anhydride derivative to introduce the keto group at the 2-position of the propanoic acid side chain.
  • Subsequent oxidation or hydrolysis steps convert intermediates into the target acid.

This method leverages the electrophilic aromatic substitution mechanism and is facilitated by Lewis acid catalysts such as aluminum chloride (AlCl3), which promote acylation with high regioselectivity.

Multi-Step Organic Synthesis Including Grignard and Carboxylation Reactions

Another approach involves the use of organometallic intermediates:

  • Preparation of the biphenyl trifluoromethyl-substituted aryl halide.
  • Formation of the corresponding Grignard reagent by reaction with magnesium.
  • Carboxylation of the Grignard intermediate with carbon dioxide to introduce the carboxylic acid group.
  • Oxidation of the side chain to install the keto group at the 2-position.

This sequence allows for precise installation of the carboxylic acid and keto functionalities, although it requires careful control of reaction conditions to avoid side reactions.

Patent-Described Synthetic Routes

European Patent EP1189898A1 and its related documents describe synthetic procedures involving:

  • Preparation of key intermediates such as methyl 2-methyl-oxirane-carboxylate via epoxidation.
  • Reaction of epoxide intermediates with thiophenol derivatives under basic conditions.
  • Hydrolysis and conversion steps involving potassium hydroxide and thionyl chloride to yield acid chlorides and ultimately the desired acid.
  • Use of bromo-acetone and nucleophilic substitution reactions to build the propanoic acid backbone.

These methods emphasize the use of controlled reaction conditions, such as low temperatures and specific solvents (e.g., dimethylacetamide), to optimize yields and purity.

Comparative Table of Preparation Methods

Methodology Key Steps Advantages Challenges
Friedel-Crafts Acylation Acylation of biphenyl trifluoromethyl derivative Straightforward, regioselective Requires strong Lewis acids, risk of polyacylation
Grignard Reagent Formation and Carboxylation Formation of aryl magnesium bromide, CO2 addition Precise functional group installation Sensitive to moisture, requires inert atmosphere
Epoxide Ring Opening and Hydrolysis (Patent) Epoxidation, thiophenol reaction, hydrolysis Allows complex intermediate formation Multi-step, requires careful temperature control
Oxidation and Hydrolysis of Intermediates Oxidation of side chains, hydrolysis to acid Versatile for various derivatives May involve harsh reagents and long reaction times

Experimental Conditions and Yields

  • Friedel-Crafts acylation typically performed at 0–25 °C under anhydrous conditions with AlCl3 catalyst.
  • Grignard reactions conducted under inert atmosphere (argon or nitrogen) at low temperatures (-20 to 0 °C), followed by CO2 bubbling.
  • Hydrolysis and oxidation steps may require prolonged reaction times (up to 22 hours) and elevated temperatures (reflux conditions).
  • Purification often achieved by recrystallization from solvents such as ethanol or petroleum ether-ethyl acetate mixtures.

Yields reported in related syntheses range from moderate (24–30%) to good (up to 70%) depending on reaction optimization and purification efficiency.

Analytical Characterization

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the aromatic and keto-propanoic acid structure.
  • Infrared (IR) spectroscopy showing characteristic carbonyl stretching bands (~1700 cm⁻¹).
  • Mass spectrometry (MS) confirming molecular ion peaks consistent with C16H11F3O3.
  • Melting point determination for purity assessment.

Chemical Reactions Analysis

Formation of Acid Chloride

The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, in the synthesis of sorafenib , 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with aniline derivatives to form intermediates, followed by hydrolysis to yield the carboxylic acid . Analogously, 2-[4-(trifluoromethyl)phenyl]propanoic acid (a simpler analog) undergoes similar acid chloride formation steps .

Reaction Conditions :

  • Reagents : Thionyl chloride, DMF (catalyst), or POCl₃.

  • Conditions : Reflux at elevated temperatures (e.g., 75–80 °C) .

Amide Bond Formation

The acid chloride intermediate can react with amines to form amides. For instance, in quinoline derivatives , DCC (N,N'-dicyclohexylcarbodiimide) was used to couple carboxylic acids with amines under controlled conditions . Similarly, pretomanid synthesis involved amination reactions with ammonia to generate amide intermediates .

Reaction Conditions :

  • Reagents : DCC, NHS (N-hydroxysuccinimide), or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conditions : Stirring at 0 °C to room temperature for 12–24 hours .

Hydrolysis of Esters

If derived from an ester precursor (e.g., ethyl ester), hydrolysis under basic or acidic conditions would yield the carboxylic acid. For example, ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate (a related ester) undergoes hydrolysis to form the acid .

Reaction Conditions :

  • Reagents : NaOH (aq) or HCl (aq).

  • Conditions : Heating at 25–100 °C for 10–24 hours .

Condensation Reactions

The ketone group (2-oxo) may participate in condensation reactions, such as Claisen or aldol reactions. For example, 3-oxo-2-arylhydrazonopropanals undergo condensation with active methylene reagents to form azo compounds .

Reaction Conditions :

  • Reagents : Active methylene reagents (e.g., malonate esters).

  • Conditions : Reflux in ethanol or similar solvents .

Table 1: Reaction Pathways for 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic Acid

Reaction Type Key Steps Conditions References
Acid Chloride FormationReaction with SOCl₂/POCl₃ in DMFReflux at 75–80 °C for 20–24 h
Amide Bond FormationCoupling with amines using DCC/NHSStirring at 0 °C → RT for 12–24 h
Ester HydrolysisBasic/acidic hydrolysis of ester precursorsNaOH/HCl, 25–100 °C for 10–24 h
Condensation ReactionsClaisen/aldol reactions with active methylene reagentsReflux in ethanol

Research Findings and Implications

  • Trifluoromethyl Substituents : Enhance lipophilicity and metabolic stability, critical for drug design .

  • Biphenyl Core : Provides structural rigidity and potential for π-π interactions in biological systems .

  • Synthetic Versatility : The acid group allows for diverse functionalization (e.g., amides, esters), enabling tailored applications .

Scientific Research Applications

2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Key Properties of 2-Oxo-3-[4-[4-(Trifluoromethyl)phenyl]phenyl]propanoic Acid and Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Structural Distinctions
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid C₁₆H₁₁F₃O₃ 308.26 Not available Contains 2-oxo group and biphenyl-CF₃ moiety
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ 218.18 134904-86-2 Lacks oxo group and second phenyl ring
2-Bromo-3-[4-(trifluoromethyl)phenyl]propanoic acid C₁₀H₈BrF₃O₂ 297.07 1420794-20-2 Bromine substituent at position 2
3-Hydroxy-2-oxo-3-phenylpropanoic acid C₉H₈O₄ 180.16 156-39-8 Hydroxy and oxo groups; lacks CF₃
2-Methyl-2-(4-{[{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid C₂₅H₂₂F₃N₂O₄S 516.51 Not available Thiazole ring and extended side chain

Biological Activity

2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS Number: 120658-71-1) is a compound of significant interest due to its potential biological activities. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which may contribute to its biological efficacy. This article reviews various studies that explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H7F3O3
  • Molecular Weight : 232.16 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid has been investigated in several contexts, including its effects on enzymes, cytotoxicity against cancer cells, and antimicrobial properties.

Enzyme Inhibition

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced interaction with various enzymes due to their ability to form halogen bonds. For instance, studies have shown that related compounds can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory pathways .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acidCOX-2TBD
Related CompoundsLOX-5TBD
Related CompoundsLOX-15TBD

Cytotoxicity Studies

The cytotoxic effects of 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid have been evaluated against various cancer cell lines. Notably, it has shown moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating potential as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineCompound Concentration (μM)Viability (%)
MCF-71070
Hek2931080

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group has been linked to increased antibacterial potency due to enhanced membrane permeability .

Table 3: Antimicrobial Activity Data

BacteriaMIC (μg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

The mechanism by which 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid exerts its biological effects is believed to involve multiple pathways:

  • Enzyme Interaction : The trifluoromethyl moiety facilitates stronger binding to target enzymes through halogen bonding.
  • Cell Membrane Penetration : Enhanced lipid solubility allows for better penetration into cell membranes, increasing its bioavailability.
  • Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of related trifluoromethyl-containing compounds on MCF-7 cells, demonstrating a dose-dependent reduction in cell viability.
  • Case Study on Anti-inflammatory Effects : In vivo studies showed that compounds with similar structures significantly reduced inflammation markers in animal models, indicating potential for treating inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid?

Methodological Answer:
A common approach involves coupling methyl 3-chloro-3-oxopropanoate with a biphenyl precursor containing the 4-(trifluoromethyl)phenyl group under basic conditions (e.g., triethylamine in dichloromethane). For example, the trifluoromethyl-substituted arylpiperidine derivative can react with methyl 3-chloro-3-oxopropanoate at 0°C, followed by stirring at room temperature and purification via column chromatography . Tert-butyloxycarbonyl (Boc) protection of amino groups may be employed to prevent side reactions during synthesis .

Basic: How to characterize the compound using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H} NMR to confirm aromatic protons and propanoic acid backbone. 19F^{19}\text{F} NMR is critical for verifying the trifluoromethyl (-CF3_3) group (δ ≈ -60 ppm).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ or [M-H]^-).
  • FT-IR: Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and carboxylic acid (-COOH) bands (~2500-3300 cm1^{-1}) .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stability tests under varying pH (1–10) and temperatures (4°C to 40°C) are recommended. Store at -20°C in a desiccator to prevent hydrolysis of the trifluoromethyl group or carboxylic acid .

Advanced: How to design in vitro assays to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Use recombinant proteins (e.g., retinol-binding protein 4, RBP4) in fluorescence polarization or surface plasmon resonance (SPR) assays to measure binding affinity.
  • Cell-Based Models: Test anti-inflammatory activity in LPS-stimulated macrophages (e.g., TNF-α/IL-6 ELISA) or cytotoxicity in cancer cell lines (MTT assay) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum-free media).
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity.
  • Structural Confirmation: Re-analyze batches via X-ray crystallography or 2D NMR if unexpected activity arises .

Advanced: How to analyze metabolic stability and identify metabolites?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation, demethylation).
  • Sulfation Pathways: Screen for sulfotransferase-mediated metabolites using recombinant SULT enzymes (e.g., SULT1A3) .

Advanced: What strategies optimize pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

  • Prodrug Design: Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrug).
  • Structural Modifications: Introduce electron-withdrawing groups on the phenyl ring to enhance metabolic stability .

Advanced: How to develop an HPLC method for purity analysis?

Methodological Answer:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (5% B to 95% B over 20 min).
  • Detection: UV at 254 nm for aromatic rings; validate with spiked impurity standards (e.g., related phenylpropanoic acids) .

Basic: What are common impurities, and how are they mitigated during synthesis?

Methodological Answer:

  • Impurities: Unreacted biphenyl precursors or de-esterified intermediates.
  • Mitigation: Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, F) or methoxy groups on the phenyl rings.
  • Molecular Docking: Compare binding poses in target protein active sites (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

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